molecular formula C12H16N2O3S B2397624 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-53-9

3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2397624
CAS No.: 1795301-53-9
M. Wt: 268.33
InChI Key: ZSVDRPUKLBEQIR-UHFFFAOYSA-N
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Description

3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperidine ring substituted with a cyclopropanecarbonyl group.

Mechanism of Action

Target of Action

The primary target of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents . Additionally, this compound has been designed and synthesized as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with activity against diabetes mellitus (DM) .

Mode of Action

This compound interacts with its targets by binding to DNA gyrase, allowing for a more potent antibacterial effect . The compound is intended to have a new binding mode to DNA gyrase, which could potentially enhance its activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety of the compound aims to include additional anti-pathogenicity by preventing biofilm formation .

Biochemical Pathways

The compound affects the DNA replication pathway by inhibiting the action of DNA gyrase . This inhibition disrupts the supercoiling and uncoiling of DNA, which is crucial for DNA replication and transcription . The compound’s PTP1B inhibitory activity also impacts the insulin signaling pathway, which plays a significant role in glucose homeostasis .

Pharmacokinetics

These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and improve DNA-topoisomerase complex binding mode .

Result of Action

The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . As a PTP1B inhibitor, it exhibits potential anti-diabetic activity by improving insulin resistance and reducing blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with a piperidine derivative under specific conditions. For instance, the piperidine derivative can be synthesized by reacting piperidine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine-2,4-dione core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinediones or piperidine derivatives.

Scientific Research Applications

3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Comparison:

Properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-10-7-18-12(17)14(10)9-3-5-13(6-4-9)11(16)8-1-2-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVDRPUKLBEQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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